molecular formula B2O6Pb3 B1506320 Orthoboric acid, lead(2+) salt CAS No. 35498-15-8

Orthoboric acid, lead(2+) salt

Cat. No.: B1506320
CAS No.: 35498-15-8
M. Wt: 739 g/mol
InChI Key: XHBRTROQSUURDJ-UHFFFAOYSA-N
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Description

Chemical Identity: Orthoboric acid, lead(2+) salt (CAS No. 35498-15-8) is an inorganic compound formed by the reaction of orthoboric acid (H₃BO₃) with lead(II) cations. Synonyms include lead orthoborate, lead(II) boric acid salt, and lead diborate. Its general formula is PbₓB(OH)₃, though its exact stoichiometry may vary depending on synthesis conditions .

Properties

CAS No.

35498-15-8

Molecular Formula

B2O6Pb3

Molecular Weight

739 g/mol

IUPAC Name

lead(2+);diborate

InChI

InChI=1S/2BO3.3Pb/c2*2-1(3)4;;;/q2*-3;3*+2

InChI Key

XHBRTROQSUURDJ-UHFFFAOYSA-N

SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Pb+2].[Pb+2].[Pb+2]

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].[Pb+2].[Pb+2].[Pb+2]

Other CAS No.

35498-15-8

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Chemical Reactions Analysis

Borax Method

Reacts lead acetate with sodium tetraborate decahydrate under controlled conditions :
Pb Ac 2+Na2B4O710H2OPbOB2O3H2O+2NaAc+2H3BO3+6H2O\text{Pb Ac }_2+\text{Na}_2\text{B}_4\text{O}_7\cdot 10\text{H}_2\text{O}\rightarrow \text{PbO}\cdot \text{B}_2\text{O}_3\cdot \text{H}_2\text{O}+2\text{NaAc}+2\text{H}_3\text{BO}_3+6\text{H}_2\text{O}

Conditions :

  • Temperature: ~49°C

  • Process: Gradual addition of lead acetate to borax solution with vigorous stirring.

  • Post-reaction steps include dilution, rinsing, and drying at 80°C .

Boric Acid Method

Involves sequential reactions starting with lead oxide and nitric acid :

  • Lead nitrate formation :
    PbO+2HNO3Pb NO3 2+H2O\text{PbO}+2\text{HNO}_3\rightarrow \text{Pb NO}_3\text{ }_2+\text{H}_2\text{O}

  • Precipitation of lead hydroxide :
    Pb NO3 2+2NH4OHPb OH 2+2NH4NO3\text{Pb NO}_3\text{ }_2+2\text{NH}_4\text{OH}\rightarrow \text{Pb OH }_2\downarrow +2\text{NH}_4\text{NO}_3

  • Reaction with boric acid :
    Pb OH 2+2H3BO3PbOB2O3H2O+3H2O\text{Pb OH }_2+2\text{H}_3\text{BO}_3\rightarrow \text{PbO}\cdot \text{B}_2\text{O}_3\cdot \text{H}_2\text{O}+3\text{H}_2\text{O}

Aqueous Behavior and Equilibria

In aqueous solutions, lead borate participates in pH-dependent equilibria typical of borate systems :

pH RangeDominant SpeciesKey Reaction
6.8–8.0Triborate(1−), Pentaborate(1−)2B OH 3+[B OH 4][B3O3(OH)4]+3H2O2\text{B OH }_3+[\text{B OH }_4]^-\rightleftharpoons [\text{B}_3\text{O}_3(\text{OH})_4]^-+3\text{H}_2\text{O}
>9.0Tetrahydroxyborate(1−)B OH 3+2H2O[B OH 4]+H3O+\text{B OH }_3+2\text{H}_2\text{O}\rightleftharpoons [\text{B OH }_4]^-+\text{H}_3\text{O}^+

Lead borate’s Lewis acidity facilitates these equilibria, with polymeric boron oxyanions forming at neutral to alkaline pH .

Reactivity with Acids and Bases

  • Acid treatment : Decomposes in strong acids (e.g., HCl) to release boric acid and lead chloride :
    PbOB2O3H2O+4HClPbCl2+2H3BO3+H2O\text{PbO}\cdot \text{B}_2\text{O}_3\cdot \text{H}_2\text{O}+4\text{HCl}\rightarrow \text{PbCl}_2+2\text{H}_3\text{BO}_3+\text{H}_2\text{O}

  • Alkali exposure : Forms soluble plumbites in highly basic conditions, destabilizing the borate matrix .

Structural and Formula Variability

The compound’s stoichiometry varies depending on synthesis conditions:

MethodFormulaKey Features
Borax methodPbO·B₂O₃·H₂OHydrated form, crystalline structure
Boric acid methodPb₃(BO₃)₂Anhydrous form, higher lead content

Stability and Decomposition

  • Thermal decomposition : Above 300°C, releases boron trioxide and lead oxide :
    PbOB2O3H2OΔPbO+B2O3+H2O\text{PbO}\cdot \text{B}_2\text{O}_3\cdot \text{H}_2\text{O}\xrightarrow{\Delta}\text{PbO}+\text{B}_2\text{O}_3+\text{H}_2\text{O}\uparrow

  • Light sensitivity : Degrades under UV exposure, forming lead oxides and boric acid residues .

Comparison with Similar Compounds

Comparison with Similar Lead Compounds

Structural and Functional Analogues

Lead Chromate (PbCrO₄)
  • Structure : Contains chromate (CrO₄²⁻) anions, forming ionic crystals.
  • Applications : Widely used as a yellow pigment (C.I. Pigment Yellow 34) in paints and coatings .
  • Toxicity: Highly carcinogenic (H350) and toxic to aquatic life (H410). Unlike lead orthoborate, it poses significant inhalation risks due to its use in aerosols .
Lead Acetate (Pb(C₂H₃O₂)₂)
  • Structure : Comprises acetate anions (CH₃COO⁻) coordinated to Pb²⁺.
  • Applications: Historically used in hair dyes and as a sugar substitute (now banned).
  • Toxicity : Acute toxicity (H302, H332) and reproductive hazards (H360Df) align with lead orthoborate, but its higher solubility increases bioavailability and environmental mobility .
Lead Carbonate (PbCO₃)
  • Structure : Carbonate (CO₃²⁻) anions bonded to Pb²⁺.
  • Applications : Formerly used in white paints and PVC stabilizers.
  • Toxicity : Similar reproductive and organ damage risks (H360Df, H373) but lower aquatic toxicity (H410 absent) compared to lead orthoborate .

Comparison Table: Key Properties and Hazards

Compound CAS No. Anion Type Key Applications Toxicity Profile (GHS) Water Hazard (WGK)
Orthoboric Acid, Lead(2+) Salt 35498-15-8 Borate (B(OH)₃⁻) Specialized ceramics? H360Df, H373, H410 3 (Severe)
Lead Chromate 7758-97-6 Chromate (CrO₄²⁻) Pigments H350, H410 3
Lead Acetate 301-04-2 Acetate (CH₃COO⁻) Historical cosmetics H302, H332, H360Df 3
Lead Carbonate 598-63-0 Carbonate (CO₃²⁻) Banned in paints H360Df, H373 2

Mechanistic and Environmental Differences

  • Solubility : Lead orthoborate likely exhibits low solubility due to the weak acidity of boric acid (pKa ~9.24), reducing its environmental mobility compared to highly soluble lead acetate or moderately soluble lead carbonate .
  • Environmental Fate : Lead chromate and acetate are more prone to leaching into water systems, whereas lead orthoborate may persist in soils or sediments due to borate complexation .
  • Regulatory Status: All listed compounds are restricted under REACH and OSHA standards due to lead content. However, lead chromate faces additional scrutiny for carcinogenicity .

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